Cas no 930-96-1 (3-Bromothiophene-2-carboxaldehyde)

3-Bromothiophene-2-carboxaldehyde structure
930-96-1 structure
Nombre del producto:3-Bromothiophene-2-carboxaldehyde
Número CAS:930-96-1
MF:C5H3BrOS
Megavatios:191.045719385147
MDL:MFCD00126680
CID:40293
PubChem ID:2797079

3-Bromothiophene-2-carboxaldehyde Propiedades químicas y físicas

Nombre e identificación

    • 3-Bromothiophene-2-carboxaldehyde
    • BUTTPARK 43\57-52
    • 3-BROMOTHIOPHENE-2-CARBALDEHYDE
    • 3-BROMO-2-FORMYLTHIOPHENE
    • 3-BROMO-2-THIOPHENECARBALDEHYDE
    • 3-Bromo-2-Formylthophene
    • 3-Bromo-thiophene-2-carbaldehyde
    • 3-Bromo-2-thiophenecarboxaldehyde
    • 3-Bromo-2-thiophenecarboxaldehyde (ACI)
    • 3-Bromo-2-thiophencarboxaldehyde
    • 3-Bromothiophene-2-aldehyde
    • 3-Bromothiophene-2-carboxaldehyde, 96%
    • BP-10706
    • MFCD00126680
    • 3-bromothiophen-2-aldehyde
    • Z1157754111
    • B2934
    • DB-024730
    • PB25976
    • SCHEMBL964511
    • SY019172
    • HY-W007753
    • AC-25791
    • EN300-97256
    • AKOS005069326
    • CS-W007753
    • 2-THIOPHENECARBOXALDEHYDE, 3-BROMO-
    • 10X-0872
    • W-204075
    • 3-bromothiophene carboxaldehyde
    • 930-96-1
    • J-640132
    • DTXSID20383882
    • 3-BROMO-2-THIOPHENE CARBOXALDEHYDE
    • J-800136
    • MDL: MFCD00126680
    • Renchi: 1S/C5H3BrOS/c6-4-1-2-8-5(4)3-7/h1-3H
    • Clave inchi: BCZHCWCOQDRYGS-UHFFFAOYSA-N
    • Sonrisas: O=CC1=C(Br)C=CS1
    • Brn: 109757

Atributos calculados

  • Calidad precisa: 189.9088g/mol
  • Carga superficial: 0
  • XLogP3: 2.1
  • Recuento de donantes vinculados al hidrógeno: 0
  • Recuento de receptores de enlace de hidrógeno: 2
  • Cuenta de enlace giratorio: 1
  • Masa isotópica única: 189.9088g/mol
  • Masa isotópica única: 189.9088g/mol
  • Superficie del Polo topológico: 45.3Ų
  • Recuento de átomos pesados: 8
  • Complejidad: 96.4
  • Recuento atómico isotópico: 0
  • Recuento del Centro estereoscópico atómico definido: 0
  • Recuento de centros estereoscópicos atómicos indefinidos: 0
  • Recuento de centros tridimensionales de bonos fijos: 0
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Recuento de unidades de unión covalente: 1
  • Carga superficial: 0
  • Recuento de constructos de variantes mutuas: nothing

Propiedades experimentales

  • Color / forma: Not determined
  • Denso: 1.755 g/mL at 25 °C
  • Punto de fusión: 24-25°C
  • Punto de ebullición: 115°C/20mmHg(lit.)
  • Punto de inflamación: 110℃(230℉)(lit.)
  • índice de refracción: n20/D 1.635
  • Coeficiente de distribución del agua: Not miscible in water.
  • PSA: 45.31000
  • Logp: 2.32310
  • Sensibilidad: Air Sensitive
  • Disolución: Not determined

3-Bromothiophene-2-carboxaldehyde Información de Seguridad

  • Símbolo: GHS07
  • Promover:warning
  • Palabra de señal:Warning
  • Instrucciones de peligro: H315,H319
  • Declaración de advertencia: P280,P305+P351+P338,P302+P352,P321,P362,P332+P313
  • Número de transporte de mercancías peligrosas:NONH for all modes of transport
  • Wgk Alemania:3
  • Código de categoría de peligro: R20/21/22;R36/37/38
  • Instrucciones de Seguridad: S26-S36/37/39-S22
  • Señalización de mercancías peligrosas: Xi
  • Términos de riesgo:R20/21/22; R36/37/38
  • Nivel de peligro:IRRITANT
  • Condiciones de almacenamiento:Keep in dark place,Inert atmosphere,Store in freezer, under -20°C

3-Bromothiophene-2-carboxaldehyde Datos Aduaneros

  • Código HS:2934999090
  • Datos Aduaneros:

    China Customs Code:

    2934999090

    Overview:

    2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

3-Bromothiophene-2-carboxaldehyde PrecioMás >>

Empresas No. Nombre del producto Cas No. Pureza Especificaciones Precio Tiempo de actualización Informe
eNovation Chemicals LLC
D376152-100g
3-Bromothiophene-2-carbaldehyde
930-96-1 97%
100g
$800 2023-09-01
MedChemExpress
HY-W007753-10g
3-Bromothiophene-2-carboxaldehyde
930-96-1
10g
¥440 2024-05-22
abcr
AB469012-5 g
3-Bromothiophene-2-carbaldehyde, min. 95%; .
930-96-1
5g
€126.60 2023-07-18
abcr
AB469012-25 g
3-Bromothiophene-2-carbaldehyde, min. 95%; .
930-96-1
25g
€311.30 2023-07-18
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
716553-1G
3-Bromothiophene-2-carboxaldehyde
930-96-1
1g
¥265.39 2023-11-27
abcr
AB469012-1 g
3-Bromothiophene-2-carbaldehyde, min. 95%; .
930-96-1
1g
€69.90 2023-07-18
Ambeed
A253098-1g
3-Bromothiophene-2-carboxaldehyde
930-96-1 95%
1g
$9.0 2025-02-26
abcr
AB469012-10 g
3-Bromothiophene-2-carbaldehyde, min. 95%; .
930-96-1
10g
€178.50 2023-07-18
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R001703-1g
3-Bromothiophene-2-carboxaldehyde
930-96-1 96%
1g
¥80 2024-05-20
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R001703-5g
3-Bromothiophene-2-carboxaldehyde
930-96-1 96%
5g
¥255 2024-05-20

3-Bromothiophene-2-carboxaldehyde Métodos de producción

Métodos de producción 1

Condiciones de reacción
1.1 Solvents: Dimethylformamide
Referencia
Comparison of Ullmann/RCM and Ullmann/Bis-hydrazone Coupling Reactions; New Access to Benzodithiophenes for Dye-Sensitized Solar Cell and Thiahelicene Applications
Stephenson, G. Richard; Cauteruccio, Silvia; Doulcet, Julien, Synlett, 2014, 25(5), 701-707

Métodos de producción 2

Condiciones de reacción
1.1 Reagents: Butyllithium Solvents: Diethyl ether ,  Hexane ;  -70 °C; 10 min, -70 °C
1.2 Solvents: Diethyl ether ;  30 min, -70 °C
1.3 Reagents: Hydrochloric acid Solvents: Water
Referencia
Preparation of thieno[2,3-c]isoquinolines as inhibitors of PARP
, World Intellectual Property Organization, , ,

Métodos de producción 3

Condiciones de reacción
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ;  0 - 5 °C; 0.5 h, 0 - 5 °C
1.2 Solvents: Tetrahydrofuran ;  0 - 5 °C; 3 h, 0 - 5 °C
1.3 Reagents: Ammonium chloride Solvents: Water ;  0 - 5 °C; 15 min, 0 - 5 °C
Referencia
Preparation of alkyl-substituted fused thiophenes
, China, , ,

Métodos de producción 4

Condiciones de reacción
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ;  0 °C; 1 h, 0 °C
1.2 0 °C → rt; 4 h, rt
Referencia
Optical Activity of Heteroaromatic Conjugated Polymer Films Prepared by Asymmetric Electrochemical Polymerization in Cholesteric Liquid Crystals: Structural Function for Chiral Induction
Kawabata, Kohsuke; Takeguchi, Masaki; Goto, Hiromasa, Macromolecules (Washington, 2013, 46(6), 2078-2091

Métodos de producción 5

Condiciones de reacción
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ;  -78 °C
Referencia
Highly Air-Stable Thieno[3,2-b]thiophene-Thiophene-Thiazolo[5,4-d]thiazole-Based Polymers for Light-Emitting Diodes
Mishra, Sarada P.; Palai, Akshaya K.; Kumar, Amit; Srivastava, Ritu; Kamalasanan, Modeeparampil N.; et al, Macromolecular Chemistry and Physics, 2010, 211(17), 1890-1899

Métodos de producción 6

Condiciones de reacción
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ;  0 °C; 30 min, 0 °C
1.2 3 h, rt
1.3 Reagents: Ammonium chloride Solvents: Water ;  rt
Referencia
Synthesis, fluorescence and two-photon absorption properties of novel push-pull 5-aryl[3,2-b]thienothiophene derivatives
Raposo, M. Manuela M.; Herbivo, Cyril; Hugues, Vincent; Clermont, Guillaume; Castro, M. Cidalia R.; et al, European Journal of Organic Chemistry, 2016, 2016(31), 5263-5273

Métodos de producción 7

Condiciones de reacción
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ;  -60 °C; 1 h, -60 °C
1.2 5 min, -60 °C; -60 °C → 25 °C
1.3 Reagents: Ammonium chloride Solvents: Water ;  25 °C
Referencia
Boron containing compounds and their uses
, World Intellectual Property Organization, , ,

Métodos de producción 8

Condiciones de reacción
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ;  0 °C; 30 min, 0 °C
1.2 0 °C; 12 h, rt
Referencia
Synthesis and characterization of liquid crystal molecules based on thieno [3,2-b] thiophene and their application in organic field-effect transistors
Liau, Wei-Lung; Su, Yi-Jen; Tseng, Hsiao-Fan; Chen, Jiun-Tai; Hsu, Chain-Shu, Liquid Crystals, 2017, 44(3), 557-565

Métodos de producción 9

Condiciones de reacción
1.1 Reagents: Diurea Solvents: Tetrahydrofuran ;  0 °C; 1 h, 0 °C
1.2 0 °C; 0 °C → rt; 4 h, rt
Referencia
Indaceno derivatives as organic semiconductors
, World Intellectual Property Organization, , ,

Métodos de producción 10

Condiciones de reacción
1.1 Reagents: Butyllithium Solvents: Diethyl ether ,  Hexane ;  15 min, -78 °C; 15 min, -78 °C
1.2 2 h, -78 °C → rt
1.3 Solvents: Water ;  rt
Referencia
Convergent Synthesis of Fluorene Derivatives by a Rhodium-Catalyzed Stitching Reaction/Alkene Isomerization Sequence
Nishida, Masaki; Shintani, Ryo, Chemistry - A European Journal, 2019, 25(31), 7475-7479

Métodos de producción 11

Condiciones de reacción
1.1 Reagents: Phosphorus oxychloride ;  2 h, 80 °C
Referencia
Facile Synthesis of S-Fused Multi-Membered Polycyclic Heterocycles: A Construction Strategy towards Thermally Stable Thiepine Derivatives
Ming, Binbin; Yan, Chuan; Xie, Shoudong; Liu, Si; Ren, Yingjian; et al, Chinese Journal of Chemistry, 2023, 41(1), 13-20

Métodos de producción 12

Condiciones de reacción
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ;  cooled; 1 h, rt
1.2 12 h, rt
1.3 Reagents: Ammonium chloride Solvents: Water
Referencia
Correlation of structure and photovoltaic performance of benzo[1,2-b:4,5-b']dithiophene copolymers alternating with different acceptors
Yu, Jiangsheng; Zhao, Baofeng; Nie, Xuemei; Zhou, Baojin; Li, Yang; et al, New Journal of Chemistry, 2015, 39(3), 2248-2255

Métodos de producción 13

Condiciones de reacción
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ;  0 °C; 1 h, 0 °C
1.2 0 °C → rt; 4 h, rt
Referencia
The Effect of Ring Expansion in Thienobenzo[b]indacenodithiophene Polymers for Organic Field-Effect Transistors
Chen, Hu; Wadsworth, Andrew ; Ma, Chun; Nanni, Alice; Zhang, Weimin; et al, Journal of the American Chemical Society, 2019, 141(47), 18806-18813

Métodos de producción 14

Condiciones de reacción
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran
1.2 -
Referencia
Synthesis and physical properties of decylbithiophene end-capped oligomers based on naphthalene, anthracene and benzo[1,2-b:4,5-b']dithiophene
Jang, Sang Hun; Tai, Truong Ba; Kim, Min Kyu; Han, Jeong Woo; Kim, Yun-Hi; et al, Bulletin of the Korean Chemical Society, 2009, 30(3), 618-622

Métodos de producción 15

Condiciones de reacción
1.1 Catalysts: Titanium tetrachloride Solvents: Dichloromethane ;  30 - 40 min, -12 °C; 2 h, -12 °C
1.2 Solvents: Water ;  15 min, -12 °C; 1 h, -12 °C
Referencia
Synthesis of N-Substituted Condensed Tetrahydropyridine-Based Enaminones via Palladium-Catalyzed Intramolecular C-N Cross-coupling
Dousova, Hana; Ruzickova, Zdenka; Simunek, Petr, Journal of Heterocyclic Chemistry, 2018, 55(3), 670-684

Métodos de producción 16

Condiciones de reacción
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ,  Water ;  -78 °C; 1 h, -78 °C
1.2 12 h, rt
Referencia
Preparation of polymers containing 1,2-bis(3-cyanothiophen-2-yl)ethene derivatives as organic semiconductor compounds and organic electronic devices containing them
, Korea, , ,

Métodos de producción 17

Condiciones de reacción
1.1 Reagents: Hydrogen bromide Solvents: Water ;  10 min, 70 °C
Referencia
Latent Carbene: Diaminomethylation of Thiophenes
Koidan, Georgyi; Hurieva, Anastasiya ; Zahorulko, Serhii ; Zadorozhny, Alexander; Lysenko, Viacheslav ; et al, European Journal of Organic Chemistry, 2022, 2022(40),

Métodos de producción 18

Condiciones de reacción
1.1 Reagents: Butyllithium Solvents: Diethyl ether ,  Hexane
Referencia
Synthesis of Chiral Thiophene-containing Ligands and their Development in the Asymmetric Transition Metal Catalysis
Lohmann, Jan Klaas, 2003, , ,

Métodos de producción 19

Condiciones de reacción
1.1 Reagents: Lithium diisopropylamide ;  < 5 °C; 30 min, cooled
1.2 20 min, cooled; 3 h, cooled
1.3 Reagents: Hydrochloric acid Solvents: Water ;  30 min, cooled
Referencia
Highly Emissive and Electrochemically Stable Thienylene Vinylene Oligomers and Copolymers: an Unusual Effect of Alkylsulfanyl Substituents
Jeeva, Shehzad; Lukoyanova, Olena; Karas, Athan; Dadvand, Afshin; Rosei, Federico; et al, Advanced Functional Materials, 2010, 20(10), 1661-1669

Métodos de producción 20

Condiciones de reacción
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ,  Hexane ;  35 min, -78 °C; 1 h, -78 °C; 30 min, -78 °C → 0 °C; 0 °C → -78 °C
1.2 Solvents: Tetrahydrofuran ;  20 min, -78 °C; 20 h, -78 °C → rt
Referencia
Thiophene-Fused Borepins As Directly Functionalizable Boron-Containing π-Electron Systems
Levine, David R.; Siegler, Maxime A.; Tovar, John D., Journal of the American Chemical Society, 2014, 136(19), 7132-7139

3-Bromothiophene-2-carboxaldehyde Raw materials

3-Bromothiophene-2-carboxaldehyde Preparation Products

3-Bromothiophene-2-carboxaldehyde Literatura relevante

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